molecular formula C7H8SSe B12558180 2-[(Prop-2-en-1-yl)selanyl]thiophene CAS No. 142080-36-2

2-[(Prop-2-en-1-yl)selanyl]thiophene

Cat. No.: B12558180
CAS No.: 142080-36-2
M. Wt: 203.18 g/mol
InChI Key: VOOPIVSIZZAQEN-UHFFFAOYSA-N
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Description

2-[(Prop-2-en-1-yl)selanyl]thiophene is a chemical compound that belongs to the class of organoselenium compounds It features a thiophene ring substituted with a prop-2-en-1-ylselanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Prop-2-en-1-yl)selanyl]thiophene typically involves the reaction of thiophene with prop-2-en-1-ylselanyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

    Base: Triethylamine (TEA) or sodium hydride (NaH)

    Temperature: Room temperature to reflux conditions

    Reaction Time: Several hours to overnight

The reaction proceeds via nucleophilic substitution, where the thiophene ring acts as a nucleophile, attacking the electrophilic carbon in the prop-2-en-1-ylselanyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(Prop-2-en-1-yl)selanyl]thiophene undergoes various chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The prop-2-en-1-ylselanyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Oxidation Products: Selenoxides, selenones

    Reduction Products: Selenides

    Substitution Products: Thiophene derivatives with different functional groups

Scientific Research Applications

2-[(Prop-2-en-1-yl)selanyl]thiophene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing selenium-containing pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-[(Prop-2-en-1-yl)selanyl]thiophene involves its interaction with molecular targets through its selenium atom. The selenium atom can undergo redox reactions, influencing various biological pathways. For example, it can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. Additionally, it can modulate enzyme activity and gene expression, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(Prop-2-en-1-yl)thio]thiophene: Similar structure but with a sulfur atom instead of selenium.

    2-[(Prop-2-en-1-yl)oxy]thiophene: Similar structure but with an oxygen atom instead of selenium.

    2-[(Prop-2-en-1-yl)amino]thiophene: Similar structure but with a nitrogen atom instead of selenium.

Uniqueness

2-[(Prop-2-en-1-yl)selanyl]thiophene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds often exhibit higher reactivity and biological activity compared to their sulfur, oxygen, or nitrogen analogs. This makes this compound a valuable compound for research and industrial applications.

Properties

CAS No.

142080-36-2

Molecular Formula

C7H8SSe

Molecular Weight

203.18 g/mol

IUPAC Name

2-prop-2-enylselanylthiophene

InChI

InChI=1S/C7H8SSe/c1-2-6-9-7-4-3-5-8-7/h2-5H,1,6H2

InChI Key

VOOPIVSIZZAQEN-UHFFFAOYSA-N

Canonical SMILES

C=CC[Se]C1=CC=CS1

Origin of Product

United States

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